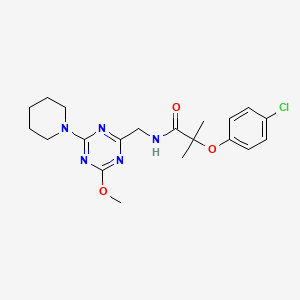
2,2,5,5-Tetramethyloxolane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,5,5-Tetramethyloxolane-3-carboxylic acid is a heterocyclic organic compound with a unique structure that includes a five-membered oxolane ring substituted with four methyl groups and a carboxylic acid group
作用機序
Mode of Action
It is known that the compound is a derivative of tetrahydrofuran (oxolane) with four methyl groups replacing four hydrogen atoms on each of the carbon atoms in the ring that are adjacent to the oxygen . This unique structure may influence its interaction with its targets.
Biochemical Pathways
It’s known that the compound can react with benzene in the presence of triflic acid to form 1,1,4,4-dimethyl tetralin and symmetric tetramethyl octahydroanthracene . This suggests that it may interact with aromatic hydrocarbons and potentially influence associated biochemical pathways.
Action Environment
The action of 2,2,5,5-Tetramethyloxolane-3-carboxylic acid can be influenced by environmental factors. For instance, it has been shown that the compound undergoes photolysis by UV; in aqueous solution, the products are mainly methane, ethane, and 2-hydroxy-2,5,5-trimethyltetrahydrofuran . This suggests that light exposure and solvent environment can influence the compound’s action, efficacy, and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyloxolane-3-carboxylic acid typically involves the cyclodehydration of 2,5-dimethylhexane-2,5-diol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or zeolites, with the latter providing particularly high yields . The process involves the removal of water molecules to form the oxolane ring structure.
Industrial Production Methods
Industrial production of this compound can be achieved through bio-based routes. One such method involves the use of methyl levulinate, a by-product of sugar dehydration, which undergoes triple methylation using methyl magnesium chloride to yield 2,5-dimethylhexane-2,5-diol. This intermediate is then cyclodehydrated using H-BEA zeolites to produce high-purity this compound .
化学反応の分析
Types of Reactions
2,2,5,5-Tetramethyloxolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
2,2,5,5-Tetramethyloxolane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis due to its stability and non-polar nature.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
類似化合物との比較
Similar Compounds
2,2,5,5-Tetramethyltetrahydrofuran: Similar in structure but lacks the carboxylic acid group.
2,5-Dimethylfuran: Another related compound with a different substitution pattern on the furan ring.
Uniqueness
2,2,5,5-Tetramethyloxolane-3-carboxylic acid is unique due to its combination of a stable oxolane ring with four methyl groups and a reactive carboxylic acid group. This combination provides distinct chemical properties and reactivity compared to similar compounds .
特性
IUPAC Name |
2,2,5,5-tetramethyloxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-8(2)5-6(7(10)11)9(3,4)12-8/h6H,5H2,1-4H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNJAOWNKAECIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(O1)(C)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2831985.png)
![3-chloro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2831986.png)
![N-(2-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2831987.png)

![5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2831989.png)

![2,4-difluoro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B2831994.png)


![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2832000.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2832001.png)
![2-[(cyanomethyl)sulfanyl]-4-(cyclohex-3-en-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2832002.png)


